Cas no 62811-69-2 (5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl-)
62811-69-2 structure
Product Name:5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl-
CAS No:62811-69-2
MF:C17H21NO
MW:255.354744672775
CID:2789083
PubChem ID:12317604
Update Time:2025-04-21
5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 7,7-dimethyl-2-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-5-one
- 7,7-Dimethyl-2-phenyl-1,2,3,4,7,8-hexahydroquinolin-5(6H)-one
- 62811-69-2
- 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl-
- DTXSID10487904
-
- Inchi: 1S/C17H21NO/c1-17(2)10-15-13(16(19)11-17)8-9-14(18-15)12-6-4-3-5-7-12/h3-7,14,18H,8-11H2,1-2H3
- InChI Key: HFRFCNUSJFGIEV-UHFFFAOYSA-N
- SMILES: O=C1C2CCC(C3C=CC=CC=3)NC=2CC(C)(C)C1
Computed Properties
- Exact Mass: 255.162314293Da
- Monoisotopic Mass: 255.162314293Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.1Ų
5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
62811-69-2 (5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-2-phenyl-) Related Products
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